molecular formula C6H3ClF2IN B11780545 2-Chloro-6-(difluoromethyl)-4-iodopyridine

2-Chloro-6-(difluoromethyl)-4-iodopyridine

Katalognummer: B11780545
Molekulargewicht: 289.45 g/mol
InChI-Schlüssel: QVTWEEZLSKDOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(difluoromethyl)-4-iodopyridine is a heterocyclic organic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of a pyridine ring followed by the introduction of difluoromethyl and iodine groups through specific reagents and conditions. For example, the chlorination of pyridine can be achieved using thionyl chloride, while the difluoromethylation can be carried out using difluoromethyl iodide in the presence of a base. The iodination step can be performed using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(difluoromethyl)-4-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(difluoromethyl)-4-iodopyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of chlorine, fluorine, and iodine substituents can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)-4-iodopyridine is unique due to the combination of chlorine, fluorine, and iodine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in medicinal chemistry, agrochemicals, and material science. The presence of iodine, in particular, can enhance the compound’s reactivity in coupling reactions and its ability to interact with biological targets .

Eigenschaften

Molekularformel

C6H3ClF2IN

Molekulargewicht

289.45 g/mol

IUPAC-Name

2-chloro-6-(difluoromethyl)-4-iodopyridine

InChI

InChI=1S/C6H3ClF2IN/c7-5-2-3(10)1-4(11-5)6(8)9/h1-2,6H

InChI-Schlüssel

QVTWEEZLSKDOJR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(F)F)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.